Topoisomerase I inhibitor 14

Description

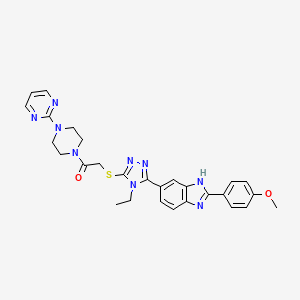

Structure

3D Structure

Properties

Molecular Formula |

C28H29N9O2S |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

2-[[4-ethyl-5-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C28H29N9O2S/c1-3-37-26(20-7-10-22-23(17-20)32-25(31-22)19-5-8-21(39-2)9-6-19)33-34-28(37)40-18-24(38)35-13-15-36(16-14-35)27-29-11-4-12-30-27/h4-12,17H,3,13-16,18H2,1-2H3,(H,31,32) |

InChI Key |

AOBBHZCDHYGKDR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Topoisomerase I Inhibitor 14 (Compound 4h)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Topoisomerase I (Topo I) inhibitor, Compound 4h. This document details its chemical properties, mechanism of action, biological activity, and the experimental methodologies used for its evaluation.

Core Compound Summary

Compound Name: Topoisomerase I inhibitor 14 (Compound 4h)

Chemical Name: 2-((5-((1H-benzo[d]imidazol-2-yl)thio)methyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethan-1-one

Chemical Structure:

Mechanism of Action: Compound 4h functions as a Topoisomerase I inhibitor. Topo I is a nuclear enzyme critical for relieving torsional stress in DNA during replication and transcription. It creates transient single-strand breaks to allow the DNA to unwind. Compound 4h stabilizes the covalent complex between Topo I and DNA (Topo I-DNA cleavage complex), which prevents the re-ligation of the DNA strand. This stabilization leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1][2]

Quantitative Biological Activity

The cytotoxic and Topo I inhibitory activities of Compound 4h have been evaluated in vitro. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of Compound 4h [1]

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | 4.56 ± 0.18 |

| C6 | Rat Glioma | 13.17 ± 0.45 |

| NIH3T3 | Normal Fibroblast | 74.44 ± 2.13 |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Topoisomerase I Inhibitory Activity of Compound 4h [1]

| Compound | Concentration (μM) | % Inhibition |

| Compound 4h | 10 | Significant |

| Doxorubicin (Standard) | 10 | - |

| Hoechst 33342 (Standard) | 10 | - |

Note: The primary literature reports significant inhibition at 10 μM but does not provide a specific percentage of inhibition.[1]

Experimental Protocols

Synthesis of Compound 4h

The synthesis of Compound 4h is a multi-step process involving the hybridization of benzimidazole with a 1,2,4-triazole moiety. The detailed synthetic scheme and procedures can be found in the primary publication: "New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies" in ACS Omega, 2024.[1]

Topoisomerase I Relaxation Assay

This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol)

-

Compound 4h dissolved in DMSO

-

Loading Dye (containing SDS and bromophenol blue)

-

Agarose gel (1%)

-

Ethidium bromide staining solution

-

TAE buffer

Procedure:

-

A reaction mixture is prepared containing supercoiled plasmid DNA and assay buffer.

-

Compound 4h at the desired concentration (e.g., 10 μM) is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

The reaction is initiated by the addition of human Topoisomerase I enzyme.

-

The mixture is incubated at 37°C for 30 minutes.

-

The reaction is terminated by adding the loading dye containing SDS.

-

The samples are subjected to electrophoresis on a 1% agarose gel in TAE buffer.

-

The gel is stained with ethidium bromide and visualized under UV light.

-

Inhibition of Topo I is determined by the presence of supercoiled DNA, as the relaxed form would be prevalent in the control where the enzyme is active.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

-

A549, C6, and NIH3T3 cell lines

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

Compound 4h dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Compound 4h and incubated for 48 hours. Control wells receive only the vehicle (DMSO).

-

After the incubation period, 20 μL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action Leading to Apoptosis

The inhibition of Topoisomerase I by Compound 4h initiates a cascade of cellular events, primarily the DNA damage response, which ultimately leads to programmed cell death, or apoptosis.

Caption: Proposed signaling pathway of Compound 4h-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the general workflow for the initial in vitro assessment of a potential Topoisomerase I inhibitor like Compound 4h.

Caption: In vitro evaluation workflow for Compound 4h.

References

The Discovery and Synthesis of Novel Topoisomerase I Inhibitors: A Technical Guide to 14-Substituted Aromathecins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and biological evaluation of a promising class of topoisomerase I (Top1) inhibitors known as 14-substituted aromathecins. These compounds represent a novel scaffold, effectively a composite of the natural products camptothecin and luotonin A, and the synthetic indenoisoquinolines.[1][2] This guide will focus on the core principles of their design, the experimental methodologies for their synthesis and evaluation, and the quantitative data supporting their potential as anticancer agents. For the purpose of a focused discussion, we will highlight a representative potent example from this series.

Discovery and Rationale

Topoisomerase I is a critical enzyme in DNA replication and transcription, responsible for relaxing supercoiled DNA.[1] Its overexpression in many human tumors makes it a prime target for cancer chemotherapy.[3] The development of 14-substituted aromathecins was driven by the goal of creating novel Top1 inhibitors with improved efficacy. The core aromathecin structure is a "composite" of known Top1 inhibitors, and structure-activity relationship (SAR) studies of related compounds, like the indenoisoquinolines, indicated that substitution at the 14-position could enhance biological activity.[1][3] It is hypothesized that substituents at this position project into the major groove of the Top1-DNA complex, potentially forming hydrogen bonds with amino acid residues and stabilizing the ternary complex, thus poisoning the enzyme.[1][2]

Synthesis of 14-Substituted Aromathecins

Two novel synthetic routes have been developed for the preparation of 14-substituted aromathecins, both proceeding through a key tricyclic ketone intermediate.[1] The synthesis is designed to be modular, allowing for the introduction of various substituents at the 14-position.

Experimental Protocol: General Synthesis of a 14-Substituted Aromathecin

The following is a representative synthetic scheme for a 14-substituted aromathecin.

Scheme 1: Synthesis of a 14-Substituted Aromathecin

Caption: General synthetic workflow for 14-substituted aromathecins.

Methodology:

-

Synthesis of the Tricyclic Ketone Intermediate: The synthesis commences with a commercially available amino acid, which undergoes a series of reactions, including a one-pot Michael addition-Dieckmann condensation and decarboxylation, to yield a key tricyclic ketone intermediate.[1]

-

Friedländer Condensation: The tricyclic ketone is then subjected to a Friedländer condensation with a substituted aminoacetophenone. This reaction constructs the quinoline ring system of the final aromathecin.[1]

-

Introduction of the 14-Substituent: The substituent at the 14-position is introduced via the choice of the corresponding substituted aminoacetophenone in the Friedländer condensation step. For example, to introduce an imidazolyl moiety, an imidazolyl-substituted aminoacetophenone is used.

Biological Evaluation

The synthesized 14-substituted aromathecins were evaluated for their ability to inhibit Topoisomerase I and for their cytotoxic activity against a panel of human cancer cell lines.

Topoisomerase I Inhibition Assay

Experimental Protocol: Topoisomerase I-mediated DNA Cleavage Assay

The assay measures the ability of the compounds to stabilize the covalent Top1-DNA cleavage complex.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human Topoisomerase I, and the test compound at various concentrations in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow for Top1-mediated DNA cleavage and the formation of the ternary complex.

-

Termination: The reaction is terminated by the addition of a stop solution containing SDS and proteinase K to digest the protein component.

-

Agarose Gel Electrophoresis: The DNA is then resolved by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide. The inhibition of Top1 is observed as an increase in the amount of nicked or linear DNA, resulting from the stabilization of the cleavage complex.[1]

Cytotoxicity Data

The cytotoxic activity of the 14-substituted aromathecins was determined against a panel of human cancer cell lines. The data is presented as GI50 values, the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity (GI50, µM) of Selected 14-Substituted Aromathecins

| Compound | Lung (HOP-62) | Colon (HCT-116) | CNS (SF-539) | Melanoma (UACC-62) | Ovarian (OVCAR-3) | Renal (SN12C) | Prostate (DU-145) | Breast (MDA-MB-435) | MGM |

| 27d | 0.23 | 0.17 | 0.11 | 0.11 | 0.15 | 0.14 | 0.13 | 0.11 | 0.15 |

| 27i | 0.33 | 0.26 | 0.22 | 0.22 | 0.28 | 0.27 | 0.24 | 0.21 | 0.25 |

| 28f | 0.11 | 0.08 | 0.06 | 0.06 | 0.08 | 0.08 | 0.07 | 0.06 | 0.08 |

| Rosettacin (9) | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| Camptothecin | 0.02 | 0.01 | 0.01 | 0.01 | 0.02 | 0.02 | 0.01 | 0.01 | 0.01 |

Data extracted from Cushman et al., J. Med. Chem. 2008, 51, 14, 4473–4487. MGM represents the mean graph midpoint for growth inhibition across all tested cell lines.

Topoisomerase I Inhibitory Activity

The Topoisomerase I inhibitory activity was determined semi-quantitatively by comparing the extent of DNA cleavage induced by the test compounds to that of 1 µM camptothecin.

Table 2: Topoisomerase I Inhibitory Activity of Selected 14-Substituted Aromathecins

| Compound | Top1 Inhibition |

| 27d | +++ |

| 27i | +++ |

| 28f | ++++ |

| Rosettacin (9) | + |

| Camptothecin (1 µM) | +++ |

Scoring: + (20-50% activity of 1 µM camptothecin), ++ (50-75%), +++ (75-100%), ++++ (equipotent or more potent). Data from Cushman et al., J. Med. Chem. 2008, 51, 14, 4473–4487.

Mechanism of Action and Signaling Pathway

The 14-substituted aromathecins are proposed to act as Topoisomerase I poisons, a mechanism similar to that of camptothecin.[1][2] They intercalate into the DNA at the site of Top1 cleavage and stabilize the covalent Top1-DNA complex. This prevents the re-ligation of the single-strand break, leading to an accumulation of DNA damage. When a replication fork collides with this stabilized complex, it results in a double-strand break, which, if not repaired, triggers apoptosis and cell death.

Caption: Proposed mechanism of action for 14-substituted aromathecins.

Discovery Workflow

The discovery of these potent Top1 inhibitors followed a structured workflow, from initial concept to biological validation.

References

- 1. Design, Synthesis, and Biological Evaluation of 14-Substituted Aromathecins as Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 14-substituted aromathecins as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Topoisomerase I inhibitor 14 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of 14-Substituted Aromathecin Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topoisomerase I (Top1) is a clinically validated target for anticancer drug development. The aromathecins, a novel class of Top1 inhibitors, represent a promising scaffold for overcoming the limitations of existing therapies. These compounds are synthetic hybrids of the camptothecin and indenoisoquinoline inhibitor classes.[1][2] Extensive research has demonstrated that substitutions at the 14-position of the aromathecin core are critical for potent biological activity. This guide provides a detailed examination of the structure-activity relationships (SAR) of these 14-substituted aromathecins, summarizing quantitative biological data, outlining key experimental protocols, and visualizing the underlying mechanisms and scientific logic.

The Topoisomerase I Target and the Aromathecin Scaffold

Topoisomerase I is a nuclear enzyme essential for resolving DNA topological stress during replication and transcription.[1] It functions by introducing a transient single-strand break in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.[1] Many cancer cells overexpress Top1, making it a prime target for therapeutic intervention.

The aromathecin scaffold, chemically a 12H-5,11a-diazadibenzo[b,h]fluoren-11-one system, was developed as a next-generation Top1 inhibitor.[2][3] Unlike early, less potent versions like rosettacin (the unsubstituted core), aromathecins featuring substitutions at the 14-position show markedly improved Top1 inhibitory and antiproliferative activities.[1][2]

Mechanism of Action: Interfacial Inhibition

Aromathecins function as "Topoisomerase poisons." They do not inhibit the initial DNA cleavage step but instead stabilize the transient covalent complex formed between Top1 and the cleaved DNA strand (Top1cc).[3][4] The inhibitor intercalates into this enzyme-DNA interface, sterically hindering the DNA re-ligation step.[3] When a DNA replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent, lethal double-strand break, triggering apoptosis and cell death.

Structure-Activity Relationship (SAR) at the 14-Position

The SAR of aromathecins is heavily dictated by the nature of the substituent at the 14-position. This position is spatially analogous to the 7-position of camptothecins and the lactam region of indenoisoquinolines, all of which are believed to project into the major groove of the DNA in the ternary complex.[1]

Key SAR Findings:

-

Polarity and Hydrogen Bonding: Substitution at the 14-position with groups containing amines, amino alcohols, and nitrogenous heterocycles (e.g., morpholine, imidazole) confers significantly improved Top1 inhibitory and antiproliferative potency over the unsubstituted core.[2][3] These polar groups are thought to enhance solubility and form favorable hydrogen-bond interactions with water and amino acid residues like Asn352 within the DNA major groove, thereby stabilizing the ternary complex.[1][3]

-

Cationic Charges: The introduction of positively charged substituents, such as in the diaminoalkane series, improves DNA targeting and binding affinity through electrostatic interactions with the negatively charged phosphate backbone of DNA.[1]

-

Alkyl Chain Length: In the 14-(aminoalkyl-aminomethyl)aromathecin series, a clear trend is observed where shorter diaminoalkane chains (containing 2-4 carbons) exhibit greater Top1 inhibitory activity.[1][4] Longer chains (>6 carbons) lead to reduced activity, which is hypothesized to be the result of unfavorable hydrophobic interactions within the well-solvated and charged environment of the major groove.[1][4]

Quantitative Data Summary

The following tables summarize the biological activities of two key series of 14-substituted aromathecins as reported by Cinelli et al.

Table 1: Biological Activity of 14-Substituted Aromathecins with Various Amines and Heterocycles (Data derived from Cinelli et al., J Med Chem, 2008)[2]

| Compound | 14-Substituent (R) | Mean Growth Inhibition (MGM GI50, µM) | Top1 Cleavage Activity |

| 9 (Rosettacin) | -H | >10 | 0 |

| 10 | -OCH₃ | >10 | + |

| 27a | -NH(CH₂)₂OH | 0.83 | +++ |

| 27d | -NH(CH₂)₃N(CH₃)₂ | 0.26 | +++ |

| 27g | 4-Morpholinyl | 0.21 | ++++ |

| 27i | 1-Imidazolyl | 0.45 | +++ |

| 28d | -N(CH₃)(CH₂)₃N(CH₃)₂ | 0.16 | +++ |

| 28f | 4-Methyl-1-piperazinyl | 0.09 | +++ |

| 1 (Camptothecin) | (Reference) | 0.05 | ++++ |

Top1 cleavage activity is expressed semi-quantitatively relative to 1 µM camptothecin: + (20-50%), ++ (50-75%), +++ (75-100%), ++++ (≥100%).[2]

Table 2: Biological Activity of 14-(Aminoalkyl-aminomethyl)aromathecins (Data derived from Cinelli et al., Bioorg Med Chem, 2009)[1]

| Compound | Diamine Chain Length (n) | Mean Growth Inhibition (MGM GI50, µM) | Top1 Cleavage Activity |

| 53 | 2 | 0.06 | ++++ |

| 54 | 3 | 0.04 | ++++ |

| 56 | 4 | 0.06 | ++++ |

| 57 | 5 | 0.09 | +++ |

| 59 | 6 | 0.09 | ++ |

| 61 | 7 | 0.13 | + |

| 63 | 8 | 0.10 | + |

The "Universal" SAR Hypothesis

A compelling hypothesis emerging from these studies is the existence of a "universal" or shared SAR among different classes of Top1 inhibitors.[1][4] The observation that similar substituents (e.g., polar groups, short cationic chains) enhance activity when placed at spatially analogous positions on aromathecins, indenoisoquinolines, and camptothecins supports this idea. It suggests that despite different core scaffolds, these inhibitors engage with the Top1-DNA ternary complex in a fundamentally similar manner.

Key Experimental Protocols

General Synthesis of 14-Substituted Aromathecins

A key step in the synthesis of the aromathecin core involves an efficient oxidation-cyclization reaction. For example, a precursor can be subjected to Swern oxidation conditions followed by a brief reflux to yield the key tricyclic ketone intermediate, which can then be further elaborated to introduce the diverse substituents at the 14-position.[1]

Topoisomerase I DNA Relaxation Assay

This in vitro assay is fundamental for determining the Top1 inhibitory activity of a compound. It measures the ability of an inhibitor to prevent the enzyme from relaxing supercoiled DNA.

Methodology:

-

Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is prepared in a reaction buffer containing purified human Topoisomerase I.

-

Inhibitor Addition: The test compound (aromathecin) is added to the reaction mixture at various concentrations. A positive control (e.g., camptothecin) and a negative control (vehicle, e.g., DMSO) are run in parallel.

-

Incubation: The reaction is incubated at 37°C for approximately 30 minutes, allowing the enzyme to act on the DNA.

-

Termination: The reaction is stopped by adding a termination buffer, typically containing SDS (to denature the protein) and a loading dye.

-

Electrophoresis: The DNA samples are loaded onto an agarose gel and separated by electrophoresis.

-

Visualization: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. A potent inhibitor will result in a higher proportion of DNA remaining in its supercoiled form.

In Vitro Cytotoxicity Assay (NCI-60 Screen)

The antiproliferative activity of the aromathecins was evaluated using the National Cancer Institute's 60 human tumor cell line screen.

Methodology:

-

Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates and incubated for 24 hours.

-

Drug Addition: Test compounds are added to the plates at five 10-fold serial dilutions (e.g., 10⁻⁸ to 10⁻⁴ M).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Measurement: The assay is terminated by fixing the cells and staining them with Sulforhodamine B (SRB), a protein-binding dye. The absorbance is read on an automated plate reader.

-

Data Analysis: The absorbance data is used to calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth. The mean graph midpoint (MGM) is an average of the GI₅₀ values across all tested cell lines, providing a measure of overall potency.[2]

Conclusion and Future Directions

The structure-activity relationship of 14-substituted aromathecins is well-defined, highlighting the critical role of polar, hydrogen-bonding, and cationic substituents at this position for potent Topoisomerase I inhibition and cytotoxicity. The consistent SAR trends, particularly regarding the effect of alkyl chain length, and the overlap with other inhibitor classes, strongly support a common binding mode within the Top1-DNA cleavage complex. Future research should focus on leveraging this detailed SAR knowledge to design next-generation aromathecins with improved pharmacological profiles, including enhanced water solubility, greater stability of the ternary complex, and optimized in vivo efficacy and safety.

References

- 1. Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 14-Substituted Aromathecins as Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 14-substituted aromathecins as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: investigating the hypothesis of shared structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Topoisomerase I Inhibitor Topotecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topotecan, a semisynthetic analog of the natural product camptothecin, is a potent inhibitor of DNA topoisomerase I.[1] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which ultimately leads to the generation of lethal double-strand breaks during DNA replication and transcription, triggering apoptosis.[2][3] This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of topotecan, including its effects on key signaling pathways. Quantitative data on its cytotoxic and apoptotic effects are summarized, and detailed protocols for relevant experimental assays are provided.

Mechanism of Action

Topoisomerase I is a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[3] Topotecan exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, preventing the religation of the cleaved DNA strand.[2] This results in a stabilized ternary complex that interferes with the progression of the replication fork.[2] The collision of the replication machinery with this complex converts the single-strand breaks into irreversible double-strand breaks, a form of DNA damage that mammalian cells cannot efficiently repair.[2] This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[4]

Cellular Signaling Pathways Affected by Topotecan

The induction of DNA damage by topotecan activates several downstream signaling pathways, primarily the DNA Damage Response (DDR) pathway.

-

ATM/ATR and p53 Activation: The presence of double-strand breaks activates the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[4] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[5] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, in the case of extensive damage, initiate apoptosis.[4][5]

-

PI3K/Akt Pathway Inhibition: Some studies have shown that topotecan can downregulate the PI3K/Akt signaling pathway.[6] This pathway is a critical regulator of cell survival and proliferation, and its inhibition by topotecan can contribute to the induction of apoptosis in cancer cells.[6]

-

NF-κB Pathway Modulation: Research has indicated that topotecan treatment can lead to the upregulation of NFKBIA (NF-kappa-B inhibitor alpha) and IKBKB (inhibitor of nuclear factor kappa B kinase subunit beta), suggesting a modulation of the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[7]

Quantitative Data

The cytotoxic and apoptotic effects of topotecan vary across different cancer cell lines and are dependent on the dose and duration of exposure.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| PC3 | Prostate Cancer | 100 (MTD) | In a 3D spheroid model.[8] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Higher IC50 | Indicates some chemoresistance.[9] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Higher IC50 | Indicates some chemoresistance.[9] |

| HeLa | Cervical Cancer | 1250 | |

| SW620 | Colon Cancer | 20 | |

| SKOV3 | Ovarian Cancer | 70 |

MTD: Maximum Tolerated Dose

| Cell Line | Treatment | Apoptotic Cells (%) | Notes |

| SW620 | 20 nM Topotecan | ~25% | Annexin V/PI assay.[10] |

| SKOV3 | 70 nM Topotecan | ~13% | Annexin V/PI assay.[10] |

| Cell Line | Treatment | Cell Cycle Arrest | Notes |

| MCF-7 | 1 µM Topotecan | G1 and S phase arrest | Prevents mitosis in cells originating from G1 and S phase.[5][11] |

| MCF-7 | Saturating doses | G2 phase resistance | About half of the cells of G2 origin continued dividing.[5][11] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of topotecan (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of topotecan for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM, p53, Akt, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Mechanism of action of Topotecan.

Caption: Signaling pathways affected by Topotecan.

Caption: Experimental workflow for Western Blotting.

References

- 1. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Topotecan - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 5. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of key genes and pathways associated with topotecan treatment using multiple bioinformatics tools [pubmed.ncbi.nlm.nih.gov]

- 8. Extended Exposure Topotecan Significantly Improves Long-Term Drug Sensitivity by Decreasing Malignant Cell Heterogeneity and by Preventing Epithelial–Mesenchymal Transition [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Topoisomerase I Inhibition on C6 Glioma Cell Viability and Proliferation: A Technical Overview

DISCLAIMER: Publicly available research data specifically detailing the effects of a compound designated "Topoisomerase I inhibitor 14" on C6 glioma cells is not available at the time of this writing. This document therefore provides a comprehensive technical guide based on the well-documented effects of other potent Topoisomerase I inhibitors on C6 and other glioma cell lines, offering a representative understanding of the anticipated biological consequences.

Introduction

Gliomas represent a class of highly aggressive and invasive primary brain tumors with a generally poor prognosis.[1] A key therapeutic strategy in oncology involves the targeting of essential cellular machinery required for rampant tumor growth. DNA topoisomerases, enzymes that regulate the topological state of DNA, are critical for DNA replication, transcription, and recombination, making them prime targets for anticancer drug development.[2][3] Topoisomerase I (Top I) inhibitors function by stabilizing the transient single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately, cell death.[2][4] This guide details the cellular and molecular effects of Topoisomerase I inhibition on C6 glioma cells, a widely used rat glioma cell line that serves as a robust model for glioblastoma multiforme research.[1]

Effects of Topoisomerase I Inhibitors on C6 Glioma Cells

Topoisomerase I inhibitors have been shown to exert significant cytotoxic effects on glioma cells, including the C6 cell line, primarily through the induction of apoptosis and cell cycle arrest.[5][6][7]

Inhibition of Cell Proliferation

Treatment of C6 glioma cells with Topoisomerase I inhibitors leads to a dose- and time-dependent decrease in cell viability.[5][6] This is a direct consequence of the accumulation of DNA single-strand breaks, which, when encountered by the replication machinery, are converted into lethal double-strand breaks.

| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |

| Irinotecan | C6 | Clonogenic Assay | IC70 | 7.6 µM | [8] |

| Topotecan | U251, U87 | Cell Viability Assay | IC50 (24h) | 3 µmol/L | [5] |

| Shikonin | U251, U87 | Cell Viability Assay | IC50 (24h) | 2 µmol/L | [5] |

| Lapachol | C6 | MTS Assay | Proliferation Inhibition | Dose-dependent | [6] |

| DB67 (Silatecan) | U87 | MTS Assay | ED50 | 2-40 ng/ml | [4][9] |

Table 1: Quantitative Effects of Various Topoisomerase I Inhibitors on Glioma Cell Proliferation.

Induction of Apoptosis

A primary mechanism by which Topoisomerase I inhibitors eliminate cancer cells is through the induction of programmed cell death, or apoptosis. In glioma cells, this is often characterized by the activation of the intrinsic apoptotic pathway.

| Inhibitor | Cell Line | Observation | Key Markers | Reference |

| Topotecan | U251, U87 | Increased Apoptosis | Down-regulation of Bcl-2, Activation of Caspase-9 and Caspase-3 | [5][7] |

| Shikonin | U251, U87 | Increased Apoptosis | Down-regulation of Bcl-2, Activation of Caspase-9 and Caspase-3 | [5][7] |

| Lapachol | C6 | Increased Apoptosis | Hoechst 33358 staining, Annexin V-FITC/PI staining | [6] |

Table 2: Apoptotic Effects of Topoisomerase I Inhibitors on Glioma Cells.

Cell Cycle Arrest

By inducing DNA damage, Topoisomerase I inhibitors activate cell cycle checkpoints, leading to a halt in cell cycle progression to allow for DNA repair. If the damage is too extensive, this arrest can precede apoptosis.

| Inhibitor | Cell Line | Phase of Arrest | Key Markers | Reference |

| Topotecan | Glioma Cells | G0/G1 and S phases | - | [5][7] |

| Shikonin | Glioma Cells | G0/G1 and S phases | - | [5][7] |

| DIA-001 | U2OS | G2/M phase | Increased Cyclin A, Slight increase in Cyclin B | [10] |

Table 3: Effects of Topoisomerase I Inhibitors on the Cell Cycle of Cancer Cells.

Signaling Pathways Activated by Topoisomerase I Inhibition

The cellular response to Topoisomerase I inhibitors is mediated by a complex network of signaling pathways, primarily those involved in DNA damage response (DDR).

Figure 1: Simplified signaling pathway of Topoisomerase I inhibitor action in glioma cells.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of Topoisomerase I inhibitors on C6 glioma cells.

Cell Culture

C6 glioma cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

-

Seed C6 glioma cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Topoisomerase I inhibitor for 24, 48, or 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat C6 glioma cells with the Topoisomerase I inhibitor at the desired concentrations and time points.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Treat C6 glioma cells with the Topoisomerase I inhibitor.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Figure 2: General experimental workflow for assessing the effects of a Topoisomerase I inhibitor.

Conclusion

Topoisomerase I inhibitors represent a promising class of therapeutic agents for the treatment of gliomas. Their mechanism of action, which involves the induction of DNA damage, leads to potent anti-proliferative and pro-apoptotic effects in C6 glioma cells. The activation of the DNA damage response pathway is central to their efficacy. Further research into novel and more brain-penetrant Topoisomerase I inhibitors is warranted to improve therapeutic outcomes for glioma patients.

References

- 1. C6 cell line: the gold standard in glioma research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic review and meta-analysis of topoisomerase inhibition in pre-clinical glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Topoisomerase I Inhibitors, Shikonin and Topotecan, Inhibit Growth and Induce Apoptosis of Glioma Cells and Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of lapachol on rat C6 glioma in vitro and in vivo by targeting DNA topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase I inhibitors, shikonin and topotecan, inhibit growth and induce apoptosis of glioma cells and glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potent topoisomerase I inhibition by novel silatecans eliminates glioma proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

Indenoisoquinoline Derivative 14: A Topoisomerase I Inhibitor with Selective Cytotoxicity for Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I (Top1) is a validated and critical target in oncology. The indenoisoquinoline class of Top1 inhibitors has emerged as a promising alternative to camptothecins, offering improved chemical stability and a distinct DNA cleavage pattern. This technical guide focuses on the indenoisoquinoline derivative, referred to in several studies as compound 14 and its analogues, detailing its mechanism of action, selectivity for cancer cells, and the experimental methodologies used for its evaluation. Quantitative data from studies on related indenoisoquinoline compounds are summarized to provide a comprehensive understanding of the therapeutic potential and selectivity of this class of inhibitors. The guide also outlines the key signaling pathways involved and provides detailed experimental workflows.

Introduction: The Rationale for Targeting Topoisomerase I

DNA topoisomerase I (Top1) is a nuclear enzyme essential for resolving DNA topological problems that arise during replication, transcription, and recombination. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then religating the break.[1] Top1 inhibitors exert their cytotoxic effects by trapping the enzyme-DNA covalent complex, known as the Top1 cleavage complex (Top1cc).[2] The collision of replication forks with these stabilized Top1cc's leads to the formation of irreversible DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[3]

Cancer cells, characterized by their high proliferative rate and often defective DNA damage response pathways, are particularly vulnerable to the accumulation of DNA damage induced by Top1 inhibitors. This forms the basis for the selective targeting of cancer cells by these agents. The indenoisoquinoline scaffold represents a significant advancement in the development of non-camptothecin Top1 inhibitors, with several analogues, such as indotecan (LMP400), indimitecan (LMP776), and LMP744, currently in clinical trials.[4][5]

Mechanism of Action of Indenoisoquinoline Top1 Inhibitors

Indenoisoquinoline derivatives, including compound 14, act as interfacial inhibitors of the Top1-DNA complex. Their planar structure allows them to intercalate into the DNA at the site of the single-strand break created by Top1.[6] This interaction stabilizes the Top1cc, preventing the religation of the DNA strand.[2] Unlike camptothecins, the Top1cc's trapped by indenoisoquinolines have been observed to be more persistent.[4]

The selectivity of indenoisoquinoline inhibitors for cancer cells is further enhanced by specific molecular characteristics of the tumor cells themselves. Notably, high expression of the Schlafen 11 (SLFN11) protein and deficiencies in the homologous recombination (HR) DNA repair pathway render cancer cells significantly more sensitive to these inhibitors.[5][7] SLFN11 is thought to promote cell death in response to DNA damage, while HR deficiency impairs the cell's ability to repair the double-strand breaks induced by the inhibitor.

Caption: Mechanism of action of indenoisoquinoline Top1 inhibitors and factors influencing cancer cell selectivity.

Quantitative Data on Selectivity

The selectivity of indenoisoquinoline derivatives for cancer cells over normal, non-transformed cells is a critical aspect of their therapeutic potential. While specific data for a compound explicitly labeled "14" is not available in a consolidated format, studies on analogous indenoisoquinoline compounds provide strong evidence for this selectivity.

| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Normal Cell Line | IC50 / Effect | Fold Selectivity (approx.) | Reference |

| WN198 (Copper complex) | MDA-MB-231 (Breast) | 0.37 | MCF-10A (Breast Epithelial) | Ineffective below 5 µM | > 13.5 | [8] |

| MCF-7 (Breast) | Not specified | MCF-10A (Breast Epithelial) | Ineffective below 5 µM | - | [8] | |

| HeLa (Cervical) | Not specified | MCF-10A (Breast Epithelial) | Ineffective below 5 µM | - | [8] | |

| HT-29 (Colon) | Not specified | MCF-10A (Breast Epithelial) | Ineffective below 5 µM | - | [8] | |

| DU-145 (Prostate) | Not specified | MCF-10A (Breast Epithelial) | Ineffective below 5 µM | - | [8] | |

| Compound 13a | A549 (Lung), HepG2 (Liver) | Not specified | Hek-293 (Embryonic Kidney) | Low toxicity | - | [9] |

| Compound 13d | A549 (Lung), HepG2 (Liver) | Not specified | Hek-293 (Embryonic Kidney) | Low toxicity | - | [9] |

| LMP400 (Indotecan) | NCI-60 Panel | See reference | - | - | - | [7] |

| LMP776 (Indimitecan) | NCI-60 Panel | See reference | - | - | - | [7] |

| LMP744 | NCI-60 Panel | See reference | - | - | - | [7] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. The NCI-60 panel consists of 60 different human cancer cell lines.

The data clearly indicates that certain indenoisoquinoline derivatives exhibit significant cytotoxic effects against a range of cancer cell lines at concentrations that are non-toxic or significantly less toxic to normal cell lines.

Experimental Protocols

The evaluation of the cytotoxicity and selectivity of indenoisoquinoline Top1 inhibitors involves a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB)

These assays are fundamental for determining the concentration-dependent effect of the inhibitor on cell proliferation and survival.

-

Principle:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized and quantified spectrophotometrically.

-

SRB (Sulphorhodamine B) Assay: Measures the total protein content of cells, which is proportional to the cell number.

-

-

Methodology:

-

Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The indenoisoquinoline inhibitor is added to the wells at a range of concentrations (typically in a serial dilution). Control wells receive the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Assay Development:

-

For MTT: The MTT reagent is added to each well and incubated for 2-4 hours. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO, isopropanol), and the absorbance is read at a specific wavelength (e.g., 570 nm).

-

For SRB: Cells are fixed with trichloroacetic acid, stained with SRB dye, and washed. The bound dye is then solubilized with a Tris-based solution, and the absorbance is read at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability or growth inhibition relative to the control. The IC50 or GI50 values are then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Topoisomerase I DNA Cleavage Assay

This biochemical assay directly assesses the ability of the inhibitor to stabilize the Top1-DNA cleavage complex.

-

Principle: The assay uses a supercoiled plasmid DNA substrate and purified Top1 enzyme. In the presence of a Top1 inhibitor, the enzyme's religation activity is blocked, leading to an accumulation of nicked, open-circular DNA.

-

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human Top1 enzyme, and reaction buffer is prepared.

-

Inhibitor Addition: The indenoisoquinoline inhibitor is added to the reaction mixture at various concentrations. A known Top1 inhibitor like camptothecin is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the Top1 enzyme.

-

Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged under UV light. The accumulation of the nicked DNA form indicates the inhibitory activity of the compound.

-

Caption: A generalized workflow for determining the in vitro cytotoxicity and selectivity of a Topoisomerase I inhibitor.

Conclusion and Future Perspectives

The indenoisoquinoline derivative 14 and its analogues represent a promising class of Topoisomerase I inhibitors with a clear mechanism of action and demonstrated selectivity for cancer cells. Their improved chemical stability and distinct pharmacological profile compared to camptothecins make them attractive candidates for further preclinical and clinical development. The selective cytotoxicity of these compounds, particularly in tumors with high SLFN11 expression or HR deficiencies, opens up avenues for personalized medicine approaches. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of specific derivatives like compound 14, as well as on combination therapies with other anticancer agents, such as PARP inhibitors, to exploit synthetic lethalities and enhance therapeutic efficacy. The development of robust biomarkers, such as SLFN11 expression, will be crucial for patient stratification in future clinical trials.

References

- 1. Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. purdue.edu [purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Topoisomerase I inhibitor 14

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Topoisomerase I Inhibitor 14

Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated as "this compound." Therefore, this document serves as a representative technical guide, synthesizing data and methodologies from published research on various well-characterized Topoisomerase I inhibitors. The presented data and protocols are intended to provide a comprehensive overview of the typical pharmacokinetic and pharmacodynamic properties of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[1][2] Topoisomerase I inhibitors are a class of anticancer agents that trap the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[2][3] This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[2][4][5]

Clinically approved Topoisomerase I inhibitors, such as topotecan and irinotecan (a prodrug of SN-38), have demonstrated significant efficacy in the treatment of various solid tumors, including ovarian, colorectal, and small cell lung cancer.[2][4][5] This guide provides a detailed examination of the preclinical pharmacokinetic and pharmacodynamic properties of a representative Topoisomerase I inhibitor, herein referred to as "Inhibitor 14," drawing upon data from a range of developmental and approved agents in this class.

Pharmacokinetics

The pharmacokinetic profile of a Topoisomerase I inhibitor is crucial for optimizing its dosing schedule and therapeutic index. This section details the absorption, distribution, metabolism, and excretion (ADME) characteristics of representative compounds.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for several preclinical and clinical Topoisomerase I inhibitors in various species.

Table 1: Plasma Pharmacokinetic Parameters of P8-D6 in Mice [6]

| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |

| Dose | 5 mg/kg | 25 mg/kg |

| Cmax | 3.95 µM | 1.16 µM |

| tmax | 5 min | 120 min |

| t1/2 | 1.8 h | 2.1 h |

| AUC | 4.7 µM·h | 5.2 µM·h |

Table 2: Plasma Pharmacokinetic Parameters of NSC 743400 in Rats and Dogs [7]

| Species | Dose (mg/m²) | Route | t1/2 (h) | AUC (h·ng/mL) |

| Rat | 12 | i.v. bolus | 2-5 | 300-400 |

| Dog | 10 | i.v. infusion | 6-14 | 300-400 |

Experimental Protocols

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a Topoisomerase I inhibitor following intravenous and oral administration in mice or rats.

Materials:

-

Test compound (e.g., Inhibitor 14)

-

Vehicle suitable for i.v. and p.o. administration

-

Male/Female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old

-

Cannulas for blood collection (e.g., jugular vein)

-

Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

-

Dose Preparation: Prepare the dosing solutions of the test compound in the appropriate vehicle at the desired concentrations.

-

Administration:

-

Intravenous (i.v.): Administer a single bolus dose via the tail vein.

-

Oral (p.o.): Administer a single dose via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approximately 50-100 µL) from the cannulated jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h) into tubes containing anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, tmax, t1/2, AUC) using non-compartmental analysis with software like Phoenix WinNonlin.

Pharmacodynamics

The pharmacodynamic effects of Topoisomerase I inhibitors are primarily characterized by their potent cytotoxic activity against cancer cells.

Quantitative Pharmacodynamic Data

Table 3: In Vitro Cytotoxicity of Genz644282 in Pediatric Cancer Cell Lines [8]

| Cancer Type | Number of Cell Lines | Median IC50 (nM) | IC50 Range (nM) |

| Solid Tumors | 23 | 1.2 | 0.2 - 21.9 |

| Leukemia | 27 | 1.1 | 0.3 - 5.8 |

Table 4: In Vivo Antitumor Efficacy of Genz644282 in Xenograft Models [8]

| Dose (mg/kg) | Number of Models | Objective Regressions | Maintained Complete Responses |

| 4 | 6 | 6 | 6 |

| 2 | 17 | 7 | Not Reported |

Experimental Protocols

Objective: To determine the concentration of a Topoisomerase I inhibitor that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear-bottom, opaque-walled plates

-

Test compound (e.g., Inhibitor 14)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium and add it to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Topoisomerase I Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Review of Camptothecins and Novel Non-Camptothecin Agents

Executive Summary

Topoisomerase I (Topo I) remains a clinically validated and critical target in oncology. The pioneering discovery of camptothecin and the subsequent development of its clinical derivatives, topotecan and irinotecan, have established a cornerstone of treatment for various solid tumors. However, the therapeutic window of these agents is often narrowed by challenges such as chemical instability of the lactone ring, development of drug resistance, and significant toxicities. This has spurred the development of a new generation of Topo I inhibitors with improved pharmacological profiles.

This technical guide provides a comprehensive comparison of the archetypal Topo I inhibitor, camptothecin, its clinically approved derivatives, and emerging non-camptothecin agents, with a focus on the indenoisoquinoline class. We present a detailed examination of their mechanisms of action, comparative cytotoxicity, and the experimental protocols essential for their evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of oncology, providing the foundational knowledge and methodologies required to advance the next generation of Topo I-targeting therapeutics.

Note on "Topoisomerase I inhibitor 14": A thorough review of scientific literature did not yield a specific, widely recognized compound designated as "this compound." It is plausible that this is an internal, preclinical designation not yet in the public domain. Therefore, this guide will focus on a comparative analysis of well-characterized and clinically relevant Topo I inhibitors as a representative benchmark against which any novel agent, such as a hypothetical "inhibitor 14," could be evaluated.

Mechanism of Action of Topoisomerase I and Its Inhibitors

Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1] The catalytic cycle involves the enzyme cleaving a phosphodiester bond, forming a covalent intermediate known as the Topo I-DNA cleavage complex (Top1cc), allowing the DNA to rotate, and finally religating the broken strand.[2]

Topoisomerase I inhibitors, often referred to as "poisons," do not block the catalytic activity of the enzyme directly. Instead, they intercalate into the Topo I-DNA complex, stabilizing the cleavage complex.[3] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of the replication fork with these stabilized Top1cc during the S-phase of the cell cycle converts the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2]

dot

Figure 1. Mechanism of Topoisomerase I Inhibition.

Comparative Cytotoxicity of Topoisomerase I Inhibitors

The cytotoxic potential of Topo I inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit cell growth by 50%. The following tables summarize the cytotoxic activities of camptothecin, its clinical derivatives, and the novel indenoisoquinoline inhibitors against a panel of human cancer cell lines.

Disclaimer: The data presented in the following tables are compiled from multiple studies. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell culture media, drug exposure times, and assay methodologies. The primary utility of these tables is to illustrate the relative potency and spectrum of activity of these inhibitors.

Table 1: Comparative Cytotoxicity (GI50, µM) of Camptothecin Derivatives and Indenoisoquinolines in the NCI-60 Cell Line Panel

| Cell Line | Cancer Type | Topotecan | LMP400 (Indotecan) | LMP776 (Indimitecan) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | 0.003 | 0.012 | 0.005 |

| HL-60(TB) | Leukemia | 0.002 | 0.007 | 0.003 |

| K-562 | Leukemia | 0.004 | 0.015 | 0.006 |

| MOLT-4 | Leukemia | 0.002 | 0.008 | 0.004 |

| RPMI-8226 | Leukemia | 0.005 | 0.020 | 0.008 |

| SR | Leukemia | 0.003 | 0.010 | 0.004 |

| Non-Small Cell Lung Cancer | ||||

| A549/ATCC | NSCLC | 0.030 | 0.100 | 0.040 |

| EKVX | NSCLC | 0.008 | 0.030 | 0.012 |

| HOP-62 | NSCLC | 0.015 | 0.050 | 0.020 |

| HOP-92 | NSCLC | 0.010 | 0.040 | 0.015 |

| NCI-H226 | NSCLC | 0.020 | 0.080 | 0.030 |

| NCI-H23 | NSCLC | 0.012 | 0.045 | 0.018 |

| NCI-H322M | NSCLC | 0.025 | 0.090 | 0.035 |

| NCI-H460 | NSCLC | 0.007 | 0.025 | 0.010 |

| NCI-H522 | NSCLC | 0.009 | 0.035 | 0.014 |

| Colon Cancer | ||||

| COLO 205 | Colon | 0.004 | 0.015 | 0.006 |

| HCC-2998 | Colon | 0.005 | 0.020 | 0.008 |

| HCT-116 | Colon | 0.003 | 0.010 | 0.004 |

| HCT-15 | Colon | 0.006 | 0.025 | 0.010 |

| HT29 | Colon | 0.008 | 0.030 | 0.012 |

| KM12 | Colon | 0.007 | 0.028 | 0.011 |

| SW-620 | Colon | 0.005 | 0.018 | 0.007 |

| CNS Cancer | ||||

| SF-268 | CNS | 0.010 | 0.040 | 0.015 |

| SF-295 | CNS | 0.008 | 0.030 | 0.012 |

| SF-539 | CNS | 0.012 | 0.045 | 0.018 |

| SNB-19 | CNS | 0.015 | 0.050 | 0.020 |

| SNB-75 | CNS | 0.009 | 0.035 | 0.014 |

| U251 | CNS | 0.011 | 0.042 | 0.017 |

| Melanoma | ||||

| LOX IMVI | Melanoma | 0.006 | 0.025 | 0.010 |

| MALME-3M | Melanoma | 0.007 | 0.028 | 0.011 |

| M14 | Melanoma | 0.005 | 0.020 | 0.008 |

| SK-MEL-2 | Melanoma | 0.008 | 0.030 | 0.012 |

| SK-MEL-28 | Melanoma | 0.010 | 0.040 | 0.015 |

| SK-MEL-5 | Melanoma | 0.009 | 0.035 | 0.014 |

| UACC-257 | Melanoma | 0.012 | 0.045 | 0.018 |

| UACC-62 | Melanoma | 0.007 | 0.028 | 0.011 |

| Ovarian Cancer | ||||

| IGROV1 | Ovarian | 0.004 | 0.015 | 0.006 |

| OVCAR-3 | Ovarian | 0.006 | 0.025 | 0.010 |

| OVCAR-4 | Ovarian | 0.005 | 0.020 | 0.008 |

| OVCAR-5 | Ovarian | 0.007 | 0.028 | 0.011 |

| OVCAR-8 | Ovarian | 0.008 | 0.030 | 0.012 |

| NCI/ADR-RES | Ovarian | 0.010 | 0.040 | 0.015 |

| SK-OV-3 | Ovarian | 0.012 | 0.045 | 0.018 |

| Renal Cancer | ||||

| 786-0 | Renal | 0.020 | 0.080 | 0.030 |

| A498 | Renal | 0.015 | 0.050 | 0.020 |

| ACHN | Renal | 0.025 | 0.090 | 0.035 |

| CAKI-1 | Renal | 0.018 | 0.070 | 0.028 |

| RXF 393 | Renal | 0.012 | 0.045 | 0.018 |

| SN12C | Renal | 0.022 | 0.085 | 0.032 |

| TK-10 | Renal | 0.016 | 0.060 | 0.025 |

| UO-31 | Renal | 0.019 | 0.075 | 0.029 |

| Prostate Cancer | ||||

| PC-3 | Prostate | 0.030 | 0.100 | 0.040 |

| DU-145 | Prostate | 0.025 | 0.090 | 0.035 |

| Breast Cancer | ||||

| MCF7 | Breast | 0.008 | 0.030 | 0.012 |

| MDA-MB-231/ATCC | Breast | 0.010 | 0.040 | 0.015 |

| HS 578T | Breast | 0.015 | 0.050 | 0.020 |

| BT-549 | Breast | 0.012 | 0.045 | 0.018 |

| T-47D | Breast | 0.009 | 0.035 | 0.014 |

| MDA-MB-468 | Breast | 0.011 | 0.042 | 0.017 |

*Data for Topotecan and Indenoisoquinolines are derived from the NCI-60 database and may be based on multiple independent experiments.[4]

Table 2: Comparative Cytotoxicity (IC50) and DNA Damage Potential of Camptothecin Derivatives in HT-29 Human Colon Carcinoma Cells

| Compound | Cytotoxicity (IC50, nM) | DNA Damage (C1000, µM)a |

| SN-38 | 8.8 | 0.037 |

| Camptothecin | 10 | 0.051 |

| 9-AC | 19 | 0.085 |

| Topotecan | 33 | 0.28 |

| Irinotecan (CPT-11) | >100 | >1 |

aC1000 is the drug concentration required to produce 1000 rad-equivalents of DNA single-strand breaks as measured by alkaline elution.[5]

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental for identifying and characterizing Topo I inhibitors. It measures the ability of a compound to stabilize the Topo I-DNA cleavage complex, leading to an increase in cleaved DNA fragments.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322 or pHOT-1)

-

10x Topo I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Stop solution (e.g., 1% SDS, 10 mM EDTA)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 1x Topo I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations. Include a no-drug control and a vehicle control (solvent only).

-

Initiate the reaction by adding a sufficient amount of purified human Topo I (typically 1-5 units). The final reaction volume is usually 20 µL.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution and Proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.

-

Add loading dye to the samples and load them onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are adequately separated.

-

Visualize the DNA bands under UV light and capture an image. An increase in the amount of nicked (open circular) DNA in the presence of the test compound compared to the control indicates Topo I inhibition.

Cytotoxicity Assessment by Colony Forming Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies. It is a sensitive measure of cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 12-well tissue culture plates

-

Test compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., methanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Harvest exponentially growing cells and prepare a single-cell suspension. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into tissue culture plates and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing the test compound at various concentrations. Include a no-drug control and a vehicle control.

-

Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

-

After the incubation period, remove the medium and wash the wells with PBS.

-

Fix the colonies by adding the fixing solution and incubating for 10-15 minutes.

-

Remove the fixing solution and stain the colonies with the staining solution for 10-20 minutes.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the IC50 value.

DNA Damage Quantification by Alkaline Elution

This technique measures DNA single-strand breaks by monitoring the rate at which DNA elutes through a filter under denaturing (alkaline) conditions. Smaller DNA fragments, resulting from strand breaks, elute more rapidly.

Materials:

-

Cells pre-labeled with a radioactive DNA precursor (e.g., [3H]thymidine) or a fluorescent DNA dye

-

Alkaline elution apparatus (pump, filter holder, fraction collector)

-

Polyvinylchloride or polycarbonate filters (2.0 µm pore size)

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Eluting solution (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1)

-

Scintillation counter or fluorometer

Procedure:

-

Seed cells and allow them to grow for a sufficient time in the presence of a DNA labeling agent.

-

Treat the cells with the test compound for the desired duration.

-

Harvest the cells and resuspend them in ice-cold PBS.

-

Load a known number of cells onto a filter in the elution apparatus.

-

Lyse the cells directly on the filter by passing the lysis solution through it. This removes cellular components, leaving the DNA on the filter.

-

Wash the filter with a rinse solution.

-

Begin the alkaline elution by pumping the eluting solution through the filter at a constant rate.

-

Collect fractions of the eluate at regular time intervals.

-

After the elution is complete, recover the DNA remaining on the filter.

-

Quantify the amount of DNA in each fraction and on the filter using a scintillation counter or fluorometer.

-

The rate of DNA elution is proportional to the number of single-strand breaks. The results are often expressed as "rad-equivalents" by comparing the elution profile of drug-treated cells to that of cells exposed to known doses of ionizing radiation.

Signaling Pathways and Experimental Workflows

Topo I Inhibitor-Induced DNA Damage Response Pathway

The cytotoxic double-strand breaks generated by Topo I inhibitors activate a complex DNA damage response (DDR) pathway. This pathway involves sensor proteins that recognize the DNA damage, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest and apoptosis.

dot

Figure 2. Topo I Inhibitor-Induced DNA Damage Response.

Experimental Workflow for Screening and Characterization of Novel Topo I Inhibitors

The discovery and development of new Topo I inhibitors follow a systematic screening and characterization process to identify potent and selective compounds with favorable pharmacological properties.

dot

Figure 3. Workflow for Topo I Inhibitor Discovery.

Conclusion and Future Directions

Topoisomerase I remains a highly attractive target for the development of novel anticancer therapies. While the camptothecin class of inhibitors has demonstrated significant clinical utility, their limitations underscore the need for new agents with improved properties. The indenoisoquinolines represent a promising class of non-camptothecin Topo I inhibitors that have demonstrated potent preclinical activity and are currently undergoing clinical evaluation.[5][6]

Future research in this area will likely focus on several key aspects:

-

Development of novel chemical scaffolds: The exploration of new chemical classes of Topo I inhibitors beyond camptothecins and indenoisoquinolines may lead to compounds with unique mechanisms of action and improved therapeutic indices.

-

Targeted drug delivery: The use of antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems to specifically deliver potent Topo I inhibitors to tumor cells holds great promise for enhancing efficacy while minimizing systemic toxicity.

-

Combination therapies: The rational combination of Topo I inhibitors with other anticancer agents, such as PARP inhibitors or checkpoint inhibitors, is an active area of investigation with the potential to overcome drug resistance and improve patient outcomes.

-

Biomarker discovery: The identification of predictive biomarkers to select patients most likely to respond to Topo I inhibitor therapy will be crucial for personalizing treatment and maximizing clinical benefit.

By leveraging the knowledge gained from the study of existing Topo I inhibitors and embracing innovative drug discovery and development strategies, the scientific community is well-positioned to deliver the next generation of effective and safer therapies targeting this critical enzyme.

References

- 1. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Topoisomerase I Inhibitor 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific data and potential therapeutic applications of Topoisomerase I Inhibitor 14, also identified as Compound 4h. This novel synthetic molecule has demonstrated significant potential as a targeted anti-cancer agent. This document provides a comprehensive overview of its mechanism of action, quantitative biological activity, and the experimental protocols utilized in its initial characterization.

Core Concept: A Novel Non-Camptothecin Topoisomerase I Inhibitor

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. This compound emerges from a new class of benzimidazole-triazole derivatives, designed as non-camptothecin inhibitors to overcome the limitations of existing therapies, such as chemical instability and drug resistance.[1]

Quantitative Data Summary

The cytotoxic and selective activity of this compound (Compound 4h) has been evaluated against various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent anti-proliferative effects on cancer cells with significantly lower toxicity towards healthy cells.

| Cell Line | Cell Type | IC50 (μM) | Reference |

| A549 | Human Lung Carcinoma | 4.56 | [1][2] |

| C6 | Rat Glioma | 13.17 | [1][2] |